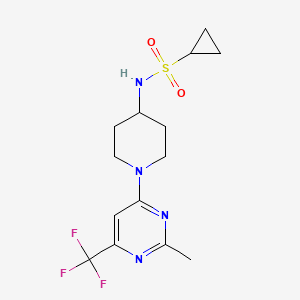
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C14H19F3N4O2S and its molecular weight is 364.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other pyrimidine derivatives, it may influence pathways involving pyrimidine metabolism .
生化学分析
Biochemical Properties
It is known that this compound is a member of the class of pyrimidines that is pyrimidine substituted by at least one amino group and its derivatives This suggests that it may interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound has an IC 50 value of 444 nM for the ribosomal s6 kinase p70S6Kβ (S6K2) . This suggests that the effects of this compound may change over time in laboratory settings, possibly due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
It is known that this compound is a member of the class of pyrimidines , suggesting that it may be involved in the metabolism of these compounds
生物活性
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative data.
Chemical Structure and Properties
The compound features a cyclopropanesulfonamide moiety linked to a piperidine ring and a pyrimidine derivative. Its molecular formula is C13H15F3N4O2S, with a molecular weight of approximately 335.35 g/mol. The trifluoromethyl group enhances lipophilicity and bioavailability, which are critical for its pharmacological properties.
Biological Activity
Research indicates that this compound exhibits several biological activities, notably in the following areas:
1. Anticancer Activity
Studies have shown that this compound possesses selective cytotoxicity against various cancer cell lines. For instance, it has demonstrated significant inhibition of cell proliferation in p53-deficient tumor models, suggesting its potential as a therapeutic agent in oncology .
2. Enzyme Inhibition
The compound has been identified as a potent inhibitor of specific kinases involved in cancer progression. In particular, it targets PIP4K2A, leading to apoptosis in cancer cells. The selectivity of this inhibition is crucial for minimizing side effects associated with conventional chemotherapeutics .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may also exhibit neuroprotective properties, potentially beneficial in neurodegenerative disorders. It appears to modulate pathways involved in neuronal survival and stress response .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | Mechanism of Action | Selectivity |
|---|---|---|---|
| This compound | Anticancer, Neuroprotective | PIP4K2A inhibition | High |
| 2-(4-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide | Moderate anticancer | Multi-target kinase inhibition | Moderate |
| N-(4-(2-(piperidin-1-yl)-6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide | Antimicrobial | Unknown | Low |
Case Studies
Several case studies have been documented on the efficacy of this compound:
- Case Study on Cancer Cell Lines : In vitro studies conducted on various human cancer cell lines (e.g., A549 lung cancer cells) revealed that treatment with the compound resulted in a significant decrease in cell viability, with IC50 values indicating potent activity .
- Neuroprotection in Animal Models : Animal studies exploring the neuroprotective effects demonstrated that administration of the compound led to improved outcomes in models of oxidative stress-induced neuronal damage, highlighting its potential application in neurodegenerative diseases .
特性
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O2S/c1-9-18-12(14(15,16)17)8-13(19-9)21-6-4-10(5-7-21)20-24(22,23)11-2-3-11/h8,10-11,20H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVRLGCYMUYTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NS(=O)(=O)C3CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













